REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[O:7]1CC[CH2:9][CH2:8]1.CC(C)([O-])C.[K+].O1CCOS1(=O)=O.Cl.C(=O)([O-])O.[Na+]>CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:9][CH2:8][OH:7])[N:3]=1 |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=NNC=C1
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1.CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
82 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
O1S(OCC1)(=O)=O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
at room temperature, and the mixture was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
at room temperature, and the reaction mixture was stirred at room temperature for 18 hr
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 880 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |